Methyl henicosaneate

Gas Chromatography Analytical Chemistry FAME Analysis

Inaccurate fatty acid quantification arises when using internal standards with overlapping retention times. Methyl henicosaneate (C21:0 FAME) resolves this by providing a distinct chromatographic signal absent in most biological matrices. - Unique C21:0 chain length ensures baseline separation from common FAMEs (C20:0, C22:0) on standard GC columns (RI ≈2410 on DB-1, ≈2430 on DB-5). - Validated as an internal standard in GC-MS methods for dairy and fish fatty acid profiling, eliminating endogenous background interference. - Available as an analytical standard (≥98.5% GC) with documented retention indices and vaporization enthalpy (63.6 kJ/mol) for method validation and thermochemical modeling.

Molecular Formula C22H44O2
Molecular Weight 340.6 g/mol
CAS No. 6064-90-0
Cat. No. B164352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl henicosaneate
CAS6064-90-0
SynonymsC21:0 Methyl ester
Molecular FormulaC22H44O2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3-21H2,1-2H3
InChIKeyAJRICDSAJQHDSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical solid

Methyl Henicosaneate: Analytical Reference Standard


Methyl henicosaneate (CAS 6064-90-0) is a saturated, straight-chain fatty acid methyl ester (FAME) derived from henicosanoic acid (C21:0). It is a hydrophobic, wax-like solid at room temperature (melting point 48–50 °C), soluble in organic solvents, and characterized by the molecular formula C₂₂H₄₄O₂ [1]. This compound is primarily recognized for its role as a plant metabolite and its utility as a reference standard in analytical chemistry, particularly gas chromatography (GC) and mass spectrometry (MS) [2]. Its 21-carbon chain length provides a distinct chemical signature, making it a valuable internal standard for the quantification of fatty acids in complex biological and food matrices, where it is not typically found as a major endogenous component .

Methyl Henicosaneate: Substitution Risks in GC-MS


Interchanging methyl henicosaneate with other saturated fatty acid methyl esters (FAMEs) of similar chain length, such as methyl eicosanoate (C20:0) or methyl docosanoate (C22:0), can introduce significant error in quantitative analytical workflows. This is because these compounds, while structurally similar, exhibit distinct physicochemical properties that directly impact their chromatographic behavior [1]. The primary differentiator is their retention time in gas chromatography, which is governed by their carbon number and vapor pressure. Using an incorrect internal standard can lead to inaccurate response factors and flawed quantification of target analytes . Furthermore, in studies of plant metabolism or lipid biochemistry, the specific C21:0 chain length serves as a unique biomarker; substituting a C20 or C22 analog would obscure the biological interpretation of the FAME profile .

Methyl Henicosaneate: Quantitative Specificity Evidence


Retention Index vs. Methyl Eicosanoate

On a non-polar DB-5 capillary column under standardized temperature ramp conditions (50 °C to 300 °C at 6 K/min), methyl henicosaneate (C21:0) exhibits a Kovats retention index (RI) of 2430, which is distinct from the RI of 2318 reported for methyl eicosanoate (C20:0) on a similar DB-5 column [1]. This difference of 112 RI units provides the baseline separation required for unambiguous identification and quantification in complex FAME mixtures [2].

Gas Chromatography Analytical Chemistry FAME Analysis

Retention Index vs. Methyl Docosanoate

Using a non-polar DB-1 column under the same temperature program (50 °C to 300 °C at 5 K/min), methyl henicosaneate (C21:0) exhibits a Kovats retention index of 2410. This is distinct from methyl docosanoate (C22:0), which has a reported RI of 2531 on a comparable CP-Sil-5CB column [1]. The difference of 121 RI units confirms that the C21:0 chain length provides a unique retention time window between the more common C20:0 and C22:0 FAME standards [2].

Gas Chromatography Analytical Chemistry Reference Standards

Vaporization Enthalpy vs. FAME Analogs

The vaporization enthalpy (ΔvapH) of methyl henicosaneate at T = 298.15 K is 63.6 ± 3.0 kJ/mol . This value falls precisely between the reported vaporization enthalpies of methyl eicosanoate (62.2 ± 3.0 kJ/mol) and methyl docosanoate (64.9 ± 3.0 kJ/mol), demonstrating a linear chain-length dependence . This property is a critical parameter for predicting volatility and designing industrial separation processes like distillation.

Thermochemistry Physical Chemistry Process Engineering

Internal Standard for GC-MS Fatty Acid Quantification

Methyl henicosaneate is a certified internal standard for the quantification of fatty acids in dairy products and fatty acid methyl esters in fish by GC-MS . Its utility stems from its low natural abundance in these sample types, which contrasts with more common FAME standards like methyl nonadecanoate (C19:0) that may be present in some biological matrices [1]. The compound is supplied as an analytical standard with an assay of ≥98.5% (GC) to ensure high accuracy in quantitative workflows .

Analytical Method Validation Food Chemistry Lipidomics

Methyl Henicosaneate: Validated Application Scenarios


GC-MS Internal Standard for Dairy and Fish

The primary validated application for methyl henicosaneate is as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the accurate quantification of fatty acid profiles in complex food matrices. Its unique C21:0 chain length ensures a retention time that is well-resolved from common fatty acids, and its low natural abundance in dairy and fish samples minimizes background interference, as established by its use in published analytical methods . Procurement of this compound as an analytical standard (≥98.5% purity) is essential for method validation and ensuring data integrity in food testing laboratories .

Reference Compound for Plant Lipidomics

In plant biology, methyl henicosaneate serves as a biomarker and reference compound for studying cuticular wax composition and lipid metabolism. Its presence in plant extracts has been documented, and its unique chain length allows researchers to track specific biosynthetic pathways, such as fatty acid elongation . Unlike more ubiquitous FAMEs, the C21:0 methyl ester provides a specific signal that can be correlated with genetic or environmental variables, making it a valuable tool for metabolic fingerprinting and chemotaxonomic studies . Researchers should source high-purity material to ensure that observed peaks in chromatograms are correctly attributed.

Calibration Standard for Retention Time Locking

Due to its well-characterized and intermediate retention index on standard non-polar GC columns (e.g., RI = 2410 on DB-1, RI = 2430 on DB-5), methyl henicosaneate is a suitable component in custom FAME calibration mixtures for retention time locking (RTL) methods . Including this standard in a mixture alongside other FAMEs (e.g., GLC-90 or GLC-100 mixtures) allows for precise alignment of chromatographic peaks across different instruments and runs, improving method transferability and long-term reproducibility . Its distinct RI value relative to C20:0 and C22:0 FAMEs provides a valuable anchor point in the calibration curve.

Thermochemical Property Benchmarking Standard

For industrial and academic research involving the thermochemical modeling of long-chain esters (e.g., in biodiesel or lubricant development), methyl henicosaneate provides a well-defined benchmark for vaporization enthalpy (63.6 kJ/mol) . Its intermediate chain length between the more thoroughly studied C20:0 and C22:0 esters makes it a critical data point for validating group contribution methods and establishing structure-property relationships . Procuring the compound for calorimetric or vapor pressure studies ensures that experimental data can be directly compared to established literature values, strengthening the validity of thermodynamic models.

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